6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)-
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Overview
Description
6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a carboxylic acid group at the 6-position, a methyl group at the 2-position, and a piperidinyl group at the 4-position. The unique structure of this compound contributes to its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from anthranilic acid derivatives, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-quinolinecarboxylic acid: Shares a similar quinoline core but differs in the substituents, affecting its biological activity.
4-Quinolinecarboxylic acid: Another quinoline derivative with distinct properties and applications.
6-Methyl-2-phenyl-4-quinolinecarboxylic acid: Features additional phenyl substitution, altering its chemical behavior and uses.
Uniqueness
6-Quinolinecarboxylic acid, 2-methyl-4-(1-piperidinyl)- stands out due to its specific substitution pattern, which imparts unique biological and pharmacological properties. The presence of the piperidinyl group at the 4-position enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
900711-78-6 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-15(18-7-3-2-4-8-18)13-10-12(16(19)20)5-6-14(13)17-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20) |
InChI Key |
YCZBLLYXAZFPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N3CCCCC3 |
Origin of Product |
United States |
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